3-(Benzyloxy)-4-pyrrolidin-1-ylaniline
Description
Properties
Molecular Formula |
C17H20N2O |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
3-phenylmethoxy-4-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C17H20N2O/c18-15-8-9-16(19-10-4-5-11-19)17(12-15)20-13-14-6-2-1-3-7-14/h1-3,6-9,12H,4-5,10-11,13,18H2 |
InChI Key |
QLXXLYHRLZZPAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)N)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-pyrrolidin-1-ylaniline typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of organic solvents like dichloromethane and catalysts such as BF3·OEt2 .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-pyrrolidin-1-ylaniline undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde, while reduction of a nitro group results in the formation of an amine.
Scientific Research Applications
3-(Benzyloxy)-4-pyrrolidin-1-ylaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-pyrrolidin-1-ylaniline involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes . The compound’s structure allows it to bind to active sites of enzymes, altering their conformation and function.
Comparison with Similar Compounds
The following analysis compares 3-(Benzyloxy)-4-pyrrolidin-1-ylaniline to structurally related compounds, focusing on molecular features, functional groups, and inferred properties.
Structural and Functional Group Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| This compound | C₁₇H₂₀N₂O | 268.36 | Aniline, benzyloxy, pyrrolidine | Drug intermediates, CNS targeting |
| 4-[3-(Benzyloxy)-2-pyridinyl]pyrrolidin-2-one | C₁₆H₁₆N₂O₂ | 268.31 | Pyridine, pyrrolidinone, benzyloxy | Kinase inhibitors, heterocyclic synthesis |
| N-[1-(2,4-dichlorophenyl)ethyl]-4-ethylaniline | C₁₆H₁₅Cl₂N | 304.21 | Aniline, dichlorophenyl, ethyl | Agrochemicals, antimicrobial agents |
| 2-methyl-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide | C₂₃H₁₇NO₃ | 355.39 | Benzamide, coumarin, methyl | Fluorescent probes, enzyme inhibitors |
Key Observations:
This compound vs. 4-[3-(Benzyloxy)-2-pyridinyl]pyrrolidin-2-one: Both share a benzyloxy group, but the latter replaces the aniline with a pyridine-pyrrolidinone system. The pyridine moiety in the latter may improve metabolic stability in drug candidates, whereas the aniline group in the former could facilitate electrophilic substitution reactions.
Comparison with N-Substituted Anilines: N-[1-(2,4-dichlorophenyl)ethyl]-4-ethylaniline contains halogen atoms (Cl), which increase lipophilicity and resistance to oxidative degradation.
Benzamide Derivatives: 2-methyl-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide integrates a coumarin scaffold, known for fluorescence and photochemical applications. The target compound lacks such chromophores but includes a flexible pyrrolidine ring, which may improve bioavailability in biological systems .
Physicochemical Properties (Inferred)
- Solubility : The pyrrolidine ring in this compound likely improves water solubility compared to purely aromatic analogs like N-substituted anilines.
- Reactivity : The primary amine in the target compound is more nucleophilic than the amide group in benzamide derivatives, making it reactive in condensation or acylation reactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Benzyloxy)-4-pyrrolidin-1-ylaniline, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as benzyloxy group introduction via nucleophilic substitution or coupling reactions. For example, refluxing precursors with catalysts (e.g., Pd/C for hydrogenolysis) and purification via column chromatography or recrystallization (toluene/ethanol mixtures) can yield high-purity products . Key considerations include solvent selection (e.g., dichloromethane for extraction), reaction time optimization, and post-synthesis washes (e.g., 5% NaOH to remove acidic by-products) .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To identify benzyloxy aromatic protons (δ 7.3–7.5 ppm) and pyrrolidine CH2/CH groups (δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., C17H20N2O2, expected [M+H]+ = 285.1608) .
- FT-IR : To detect O–C ether stretching (~1250 cm⁻¹) and NH2 bending (~1600 cm⁻¹) .
Q. What solvents and conditions stabilize this compound during storage?
- Methodological Answer : Store in anhydrous, oxygen-free environments (e.g., under argon) at –20°C. Use aprotic solvents like DMSO or DMF for long-term stability, as protic solvents may accelerate hydrolysis of the benzyloxy group .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases)?
- Methodological Answer :
- Perform density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) affecting reactivity .
- Use molecular docking (e.g., AutoDock Vina) to simulate binding to kinase active sites, focusing on hydrogen bonding between the pyrrolidine NH and catalytic residues . Validate predictions with surface plasmon resonance (SPR) affinity assays .
Q. What strategies resolve contradictions in reported biological activities across derivatives?
- Methodological Answer :
- Conduct structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., benzyloxy vs. methoxy groups) and assess activity against standardized assays (e.g., EGFR/HER2 inhibition) .
- Use statistical meta-analysis to compare datasets, accounting for variables like assay pH, cell lines, and solvent effects .
Q. How do stereochemical variations in the pyrrolidine ring impact pharmacological profiles?
- Methodological Answer :
- Synthesize enantiomers via chiral catalysts (e.g., (R)- or (S)-BINOL) and analyze using chiral HPLC (e.g., Chiralpak AD-H column) .
- Compare in vitro activity (e.g., IC50 values) and pharmacokinetics (e.g., metabolic stability in liver microsomes) to identify stereospecific effects .
Data Contradiction Analysis
Q. Why do melting points vary across literature sources for this compound?
- Methodological Answer : Variations arise from:
- Purity differences : Impurities (e.g., unreacted benzyl chloride) lower observed melting points. Use DSC (differential scanning calorimetry) for precise measurements .
- Polymorphism : Recrystallization solvents (e.g., ethanol vs. hexane) can produce distinct crystalline forms. Confirm polymorph identity via XRD .
Experimental Design Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
